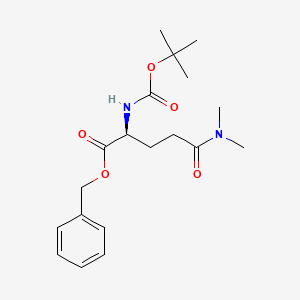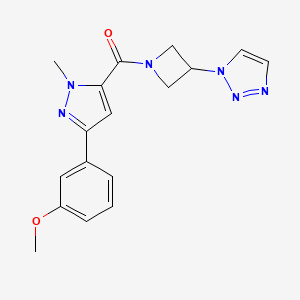
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone” is a complex organic molecule that features a triazole ring, an azetidine ring, and a pyrazole ring. These structural motifs are often found in compounds with significant biological activity, making this compound of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of each ring system and their subsequent coupling. Typical synthetic routes might include:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Formation of the Azetidine Ring: This could involve the cyclization of a suitable precursor, such as a β-amino alcohol.
Formation of the Pyrazole Ring: This might be synthesized via the condensation of a hydrazine with a 1,3-dicarbonyl compound.
Coupling Reactions: The final step would involve coupling these ring systems together, possibly through amide bond formation or other suitable linkages.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of automated synthesizers and large-scale reactors, as well as rigorous purification techniques such as chromatography.
化学反応の分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The methoxy group on the phenyl ring could be oxidized to a hydroxyl group or further to a carboxylic acid.
Reduction: The carbonyl group in the methanone moiety could be reduced to an alcohol.
Substitution: The triazole and pyrazole rings could undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include hydroxylated, reduced, or substituted derivatives of the original compound.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, the compound might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antifungal, or anticancer properties.
Medicine
In medicine, the compound could be explored for its therapeutic potential, including its ability to interact with specific biological targets such as enzymes or receptors.
Industry
In industry, the compound might find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, it might inhibit an enzyme by binding to its active site or modulate a receptor by interacting with its binding domain. The pathways involved could include signal transduction cascades or metabolic pathways.
類似化合物との比較
Similar Compounds
- (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-phenyl-1-methyl-1H-pyrazol-5-yl)methanone
- (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone
Uniqueness
The uniqueness of the compound lies in its specific substitution pattern and the combination of its ring systems, which could confer unique biological activity or chemical reactivity compared to similar compounds.
特性
IUPAC Name |
[5-(3-methoxyphenyl)-2-methylpyrazol-3-yl]-[3-(triazol-1-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2/c1-21-16(9-15(19-21)12-4-3-5-14(8-12)25-2)17(24)22-10-13(11-22)23-7-6-18-20-23/h3-9,13H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHREGQGMHTNES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)N3CC(C3)N4C=CN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-(dimethylamino)ethyl)-2-(4-fluorophenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2835044.png)
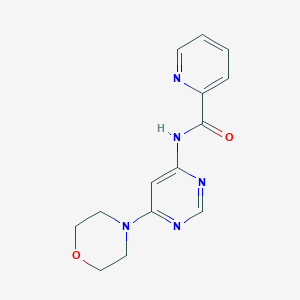
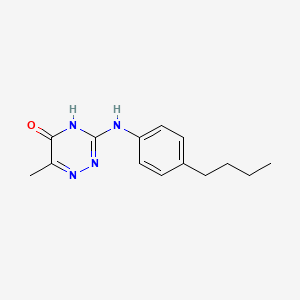
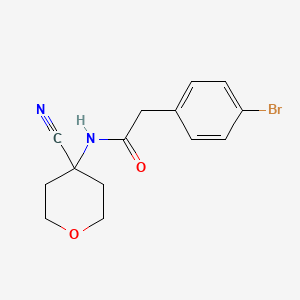

![3-Amino-1-thiaspiro[3.3]heptan-2-one hydrochloride](/img/structure/B2835050.png)

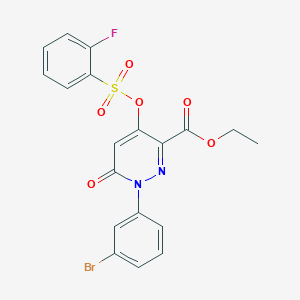
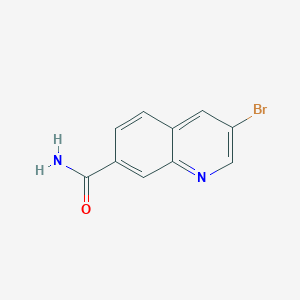
![2-(4-BROMOPHENYL)-N-[(2,4-DIMETHYL-1,3-THIAZOL-5-YL)METHYL]ACETAMIDE](/img/structure/B2835060.png)
![3-(4-fluorobenzenesulfonyl)-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide](/img/structure/B2835061.png)

![4-{4-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-6-methylpyrimidine](/img/structure/B2835065.png)
